molecular formula C15H24O2 B2815269 Methyl 3,5,7-trimethyladamantane-1-carboxylate CAS No. 38434-13-8

Methyl 3,5,7-trimethyladamantane-1-carboxylate

Cat. No. B2815269
CAS RN: 38434-13-8
M. Wt: 236.355
InChI Key: LZOJSFBNPPJEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted adamantanes, like MTAC, is frequently achieved via carbocation or radical intermediates . A specific synthesis method for a similar compound, 3,5-dimethylpyrazole, involves the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The molecular structure of MTAC can be represented by the SMILES string OC(C1(C[C@]23C)CC@(C)CC@(C)C1)=O . The InChI key for this compound is DHIIUPVOLLOORM-YXSUXZIUSA-N .


Chemical Reactions Analysis

Adamantane derivatives, like MTAC, have diverse applications in various fields due to their unique structural, biological, and stimulus-responsive properties . They are often involved in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

MTAC is a solid compound . Its empirical formula is C15H24O2 and it has a molecular weight of 236.355.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 3,5,7-trimethyladamantane-1-carboxylate serves as a key intermediate in various synthetic pathways due to its adamantane structure, which is known for its stability and unique chemical properties. A study by Meisters and Mole (1974) explored the exhaustive C-methylation of carboxylic acids by trimethylaluminium, showcasing a method to transform adamantane-1-carboxylic acid into derivatives like 1-t-butyladamantane, highlighting the molecule's role in synthesizing structurally complex compounds (Meisters & Mole, 1974).

Catalysis and Reactions

The compound's utility extends to catalysis and reaction mechanisms. Giri et al. (2007) demonstrated the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including adamantane derivatives. This study underscores the adaptability of methyl 3,5,7-trimethyladamantane-1-carboxylate in facilitating complex chemical transformations through C-H activation and C-C coupling sequences (Giri et al., 2007).

Antitumor Activity and Biological Applications

Notably, the structural framework of methyl 3,5,7-trimethyladamantane-1-carboxylate lends itself to the synthesis of compounds with potential biological activity. Huang et al. (2017) synthesized novel compounds based on a similar molecular structure, investigating their cytotoxicity against various tumor cell lines. The results indicated selective cytotoxicity, offering a glimpse into the compound's potential for designing new antitumor agents (Huang et al., 2017).

Material Science and Engineering

In material science, the adamantane structure's robustness is leveraged for designing advanced materials. For instance, the synthesis and characterization of trimethyltin(IV) 2,3-methylenedioxy benzoate by Hussain et al. (2008) explore the compound's structural properties and in vitro antitumor activity, demonstrating its utility beyond simple chemical transformations (Hussain et al., 2008).

Future Directions

The future directions for MTAC and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 3,5,7-trimethyladamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOJSFBNPPJEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5,7-trimethyladamantane-1-carboxylate

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